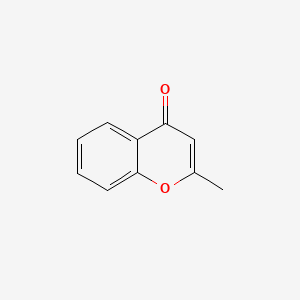

2-Methylchromone

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPNSQMWVPLERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291313 | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-48-4 | |

| Record name | 4H-1-Benzopyran-4-one, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-BENZOPYRAN-4-ONE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7V3QT2MW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 Methylchromone

Preparation of 2-Methylchromone and its Derivatives

The construction of the this compound scaffold can be achieved through several strategic approaches, each offering distinct advantages in terms of starting materials and reaction conditions.

One of the fundamental approaches to synthesizing chromones involves the use of phenols as starting materials. ijrpc.com A common strategy is the Friedel-Crafts acylation of a phenol (B47542), which can then undergo further transformations to yield the chromone (B188151) ring. tandfonline.com For instance, the reaction of a phenol with a suitable acylating agent in the presence of a Lewis acid can introduce an acyl group, which is a key step in building the chromone framework. Another method involves the Pechmann condensation, where a phenol reacts with a β-ketoester in the presence of an acid catalyst. While this is more commonly used for coumarin (B35378) synthesis, modifications can lead to chromone derivatives.

Salicylic (B10762653) acids and their derivatives are valuable precursors for the synthesis of 2-methylchromones. A practical, three-step synthesis starts from 2-hydroxybenzoic acid. The process involves the conversion of the salicylic acid to 2-acetoxybenzoyl chloride. This intermediate is then reacted with ethyl acetoacetate (B1235776) or diethyl malonate. The resulting product is subsequently hydrolyzed and decarboxylated to afford the final this compound. tandfonline.com This method is advantageous as it does not require the purification of intermediates and the final product can be easily purified by recrystallization. tandfonline.com

| Starting Material | Reagents | Key Steps | Product |

| 2-Hydroxybenzoic Acid | 1. Ac₂O, pyridine; 2. SOCl₂, urea/toluene; 3. CH₃COCH₂CO₂Et, 40% NaOH; 4. 6N HCl | Acetylation, Chlorination, Acetoacetate condensation, Hydrolysis & Decarboxylation | This compound |

| 2-Hydroxybenzoic Acid | 1. Ac₂O, pyridine; 2. SOCl₂, urea/toluene; 3. CH₂(CO₂Et)₂, Mg, EtOH; 4. p-TsOH/H₂O | Acetylation, Chlorination, Malonic ester synthesis, Cyclization & Decarboxylation | This compound |

Table 1: Synthesis of this compound from 2-Hydroxybenzoic Acid. tandfonline.com

The synthesis of 2-methylchromones can also be initiated from substituted benzoyl chlorides. For example, 2-acetoxybenzoyl chloride, prepared from 2-hydroxybenzoic acid, can be used in a well-known ethyl acetoacetate synthesis. This reaction leads to the formation of ethyl 2-methyl-4-oxo-4H-benzopyran-3-carboxylates, which are then hydrolyzed and decarboxylated to yield 2-methylchromones. tandfonline.com This approach offers a convenient route to access a variety of 2-methylchromones with different substituents on the benzene (B151609) ring. tandfonline.com

Derivatives of 2-hydroxyacetophenone (B1195853) are among the most common and versatile starting materials for the synthesis of 2-methylchromones. ijrpc.comjapsonline.com Several classical and modified named reactions are employed for this transformation.

The Allan-Robinson reaction traditionally involves the condensation of an o-hydroxyaryl ketone with an anhydride (B1165640) of an aromatic acid in the presence of the sodium salt of that acid. clockss.org In a modified approach for this compound synthesis, 2-hydroxyacetophenone is reacted with acetic anhydride. A diketone, 1-(2-hydroxyphenyl)butane-1,3-dione, is formed as an intermediate. japsonline.comjapsonline.com Subsequent acid-catalyzed cyclization and dehydration yield the this compound. This reaction can be carried out using reagents like dry ethyl acetate (B1210297) and sodium, followed by the addition of dilute HCl. japsonline.comjapsonline.com

| Starting Material | Reagents | Intermediate | Product |

| 2-Hydroxyacetophenone | Ethyl acetate, Sodium, Dilute HCl | 1-(2-hydroxyphenyl)butane-1,3-dione | This compound |

Table 2: Modified Allan-Robinson Synthesis of this compound. japsonline.comjapsonline.com

The Kostanecki-Robinson synthesis is a powerful method for producing chromones and flavones. ias.ac.in This reaction involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride and the corresponding sodium salt. ias.ac.in For the synthesis of this compound derivatives, a substituted 2-hydroxyacetophenone is treated with acetic anhydride and sodium acetate. ias.ac.in This reaction can lead to the formation of 3-acetyl-2-methylchromones, which can then be de-C-acetylated to yield the desired this compound. For example, 2,4-dihydroxy-5-ethylacetophenone, when subjected to the Kostanecki-Robinson reaction with acetic anhydride and sodium acetate, yields 7-acetoxy-6-ethyl-3-acetyl-2-methylchromone. ias.ac.in This can be subsequently converted to 7-hydroxy-6-ethyl-2-methylchromone. ias.ac.in Similarly, 5,7-dihydroxy-2-methylchromone can be prepared from 2,4,6-trihydroxyacetophenone using this method. nih.gov

| Starting Material | Reagents | Intermediate Product | Final Product (after deacetylation) |

| 2,4-Dihydroxy-5-ethylacetophenone | Acetic anhydride, Sodium acetate | 7-Acetoxy-6-ethyl-3-acetyl-2-methylchromone | 7-Hydroxy-6-ethyl-2-methylchromone |

| 2,4,6-Trihydroxyacetophenone | Acetic anhydride, Sodium acetate | Not specified | 5,7-Dihydroxy-2-methylchromone |

| 2-Acetyl-1-hydroxycarbazole | Acetic anhydride, Sodium acetate | 3-Acetyl-2-methyl-4-oxopyrano[2,3-a]carbazole | 2-Methyl-4-oxopyrano[2,3-a]carbazole |

Table 3: Examples of Kostanecki-Robinson Synthesis for this compound Derivatives. ias.ac.innih.gov

Synthesis from 2-Hydroxyacetophenone Derivatives

Other Catalyzed Cyclization Methods

The synthesis of the chromone ring often involves a critical cyclization step, which can be facilitated by a variety of catalysts beyond the most common methods. Acid catalysts are frequently employed to promote the ring closure of 1,3-diketone intermediates, which are typically formed from the Claisen condensation of an o-hydroxyacetophenone with an ester. ijrar.org Various acids, including hydriodic acid, polyphosphoric acid (PPA), methanesulfonyl chloride, and p-toluenesulfonic acid (PTSA), have been utilized. ijrpc.com For instance, PTSA has been used as a catalyst in the cyclization involving a phenolic hydroxyl and an aldehyde. ijrpc.com Similarly, the cyclization of 2'-alkyl-2-hydroxy-4-methoxyacetophenone derivatives has been achieved using methanesulfonyl chloride with boron trifluoride diethyl etherate under relatively mild conditions. ijrpc.com

In an effort to develop more environmentally friendly and reusable catalytic systems, solid-supported catalysts have been investigated. Triflic acid (TFMS) supported on mesoporous titania or activated carbons has been shown to be effective in the cyclization of 1-(2-hydroxyphenyl)-3-aryl-1,3-propanediones to flavones and chromones. ijrpc.com These solid catalysts offer the advantage of easy separation from the reaction mixture and can be recycled without a significant loss of activity. ijrpc.com

| Catalyst System | Substrate | Product | Notes |

| Hydriodic Acid | 2-Acetoacetyl-4-bromo-naphthol | 6-Bromo-7,8-benzo-2-methylchromone | Acid-catalyzed cyclodehydration. qu.edu.qa |

| p-Toluenesulfonic acid (PTSA) | Phenolic hydroxyl and aldehyde containing precursors | 6-Methoxy-7-methyl chromone | Suitable for condensation cyclization. ijrpc.com |

| Methanesulfonyl chloride / BF₃·OEt₂ | 2'-Alkyl-2-hydroxy-4-methoxyacetophenone | 3-Substituted-7-methoxy-4H-1-benzopyran-4-ones | Mild reaction conditions. ijrpc.com |

| Triflic acid on Titania (TFMS/TiO₂) | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanediones | Flavones/Chromones | Solid acid catalyst, allows for easy separation and reuse. ijrpc.com |

| Triflic acid on Activated Carbon (TFMSC) | 1-(2-Hydroxyphenyl)-3-aryl-1,3-propanediones | Flavones/Chromones | Recyclable solid catalyst with good yields. ijrpc.com |

| Palladium (Pd) complexes | 2-Substituted chromones and Arylboronic acids | Chiral tetrasubstituted chromanones | Asymmetric conjugate addition. rsc.org |

Synthesis from Furan (B31954) Derivatives

The synthesis of chromone scaffolds from furan derivatives represents a significant synthetic strategy. One notable example involves the oxidation of visnagin (B192663), a naturally occurring furanochromone. Treatment of visnagin with chromic acid leads to the destruction of the furan ring, yielding an intermediate formylchromone. A subsequent hydrogen peroxide-induced rearrangement in an alkaline solution affords a 5-methoxy-6,7-dihydroxy-2-methylchromone aglycon. nih.gov This multi-step transformation highlights the utility of furan derivatives as precursors for highly substituted this compound systems. nih.gov Another approach involves the synthesis of naphtho[2,3-b]furan-4,9-diones through a regioselective [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with alkynes. acs.org While not directly yielding this compound, this methodology demonstrates the principle of constructing fused furan-ring systems that are related to the chromone core.

Synthesis from Isoxazole (B147169) Derivatives

Isoxazole derivatives can serve as valuable precursors for the synthesis of chromones. A key strategy involves the reaction of 3-(polyfluoroacyl)chromones with hydroxylamine (B1172632). This reaction proceeds through a nucleophilic 1,4-addition, leading to the opening of the pyrone ring, followed by cyclization to form 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols. researchgate.net Treatment of this annulated isoxazole system with trifluoroacetic acid induces the opening of the isoxazole ring to produce 3-cyano-2-(polyfluoroalkyl)chromones. researchgate.net These can then be hydrolyzed to the corresponding 3-carbamoyl derivatives. researchgate.net This sequence demonstrates a transformation pathway from an existing chromone, through an isoxazole intermediate, to a new functionalized chromone. While this specific example starts with a chromone, it illustrates the chemical principles that could be applied to a synthesis starting from a suitably substituted isoxazole precursor.

Synthesis from Existing Chromone Derivatives

The functionalization and transformation of the this compound scaffold is a widely used strategy to access a diverse range of derivatives. A primary example is the base-catalyzed aldol (B89426) condensation of the active methyl group of this compound with various aldehydes. japsonline.comnih.gov This reaction is a cornerstone for the synthesis of 2-styrylchromones. nih.gov For instance, reacting this compound with substituted benzaldehydes in the presence of a base like sodium ethoxide or piperidine (B6355638) yields the corresponding 2-styrylchromone derivatives. qu.edu.qaresearchgate.net

This reactivity can be extended to more complex systems. Condensation of this compound with cinnamaldehydes using sodium ethoxide as a base leads to the formation of (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones. These extended styryl analogs can undergo subsequent electrocyclization and oxidation reactions to produce 1-aryl-9H-xanthen-9-ones.

Furthermore, the 2-methyl group can be involved in other transformations. For example, this compound can be converted into 2-(N-cyclicamino)chromones through a multi-step sequence involving iodination and reaction with triazole, followed by nucleophilic substitution with a cyclic secondary amine. nih.gov

| Starting Chromone | Reagent(s) | Product | Reaction Type |

| This compound | Benzaldehyde (B42025), Sodium Ethoxide | 2-Styrylchromone | Aldol Condensation |

| 6,8-Dichloro-2-methylchromone | Substituted Benzaldehydes, Sodium Ethoxide | 6,8-Dichloro-2-styrylchromones | Aldol Condensation researchgate.net |

| 2,6-Dimethylchromone | Aromatic Aldehydes, Sodium Ethoxide | 2-Styryl-6-methylchromones | Aldol Condensation qu.edu.qa |

| This compound | Cinnamaldehydes, Sodium Ethoxide | (E,E)-2-(4-Arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones | Aldol Condensation |

| 3-Iodochromones | Triazole, then Piperidine/Piperazine | 2-(N-cyclicamino)chromones | Nucleophilic Substitution nih.gov |

Miscellaneous Synthetic Approaches

Several other synthetic routes to this compound and its derivatives have been reported. One of the classic methods is the Kostanecki-Robinson reaction, which involves the acylation of o-hydroxyaryl ketones with aliphatic acid anhydrides and their sodium salts. japsonline.com A modified version of this procedure can be used to prepare 2-methylchromones.

Another approach involves the Baker-Venkataraman rearrangement. In this multi-step synthesis, an o-hydroxyacetophenone is first acylated, and the resulting ester undergoes rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the chromone ring.

Intramolecular Wittig reactions have also been employed. For example, a phosphorane prepared from 2-acetoxyphenacyl bromide and triphenylphosphine (B44618) can react with cinnamoyl chloride, leading to the formation of 2-styrylchromones after cyclization. Additionally, microwave-assisted synthesis has been utilized to shorten reaction times in the preparation of derivatives like 2,6-dimethylchromone. ijrar.org

Strategies for Glycosylation of this compound Aglycons

The synthesis of this compound glycosides is of interest due to the biological activities exhibited by some natural products. researchgate.net However, the glycosylation of this compound aglycons can be challenging. Standard glycosylation conditions using a variety of glycosyl donors with different leaving groups (e.g., SPh, OC(NH)CCl₃, Br, OH) have been reported to fail in certain cases, not yielding any detectable product. nih.gov

A successful strategy has been developed using phase transfer catalysis. This method allows for the early-stage assembly of the acid-labile glycosidic bond under biphasic conditions. For example, the glycosylation of a 5,7-dihydroxy-2-methylchromone derivative with 2,3,4,6-tetra-O-acetyl-α-D-glucosyl bromide was achieved in a chloroform (B151607)/water system using potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the phase transfer catalyst. nih.gov This approach furnished the desired 7-O-glycosylated product in moderate yield. nih.gov Similarly, Aliquat 336 can be used as a phase transfer catalyst for such transformations. nih.gov This technique is particularly valuable for creating the glycosidic linkage with acid-sensitive aglycons. nih.govacs.org

Chemical Reactivity and Transformations of this compound

The this compound scaffold exhibits diverse chemical reactivity, allowing for its transformation into a variety of other heterocyclic systems. umich.edu The pyrone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. urfu.ru

Condensation Reactions: As previously discussed (Section 2.1.7), the most common reaction of the 2-methyl group is the aldol-type condensation with aldehydes to form 2-styrylchromones. japsonline.com This reaction is typically performed under basic conditions.

Ring Opening and Recyclization: The pyrone ring of this compound can be opened by strong nucleophiles. For example, reaction with C-nucleophiles like cyanoacetamide or ethyl cyanoacetate (B8463686) in the presence of sodium ethoxide can lead to ring opening via a 1,4-addition, followed by an intramolecular cyclization to form new heterocyclic systems like 2-pyridones or 2-pyrones. urfu.rusci-hub.se The outcome of the reaction can depend on the specific nucleophile used. While cyanoacetamides react with 2-methylchromones to yield 6-(2-hydroxyaryl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitriles, the reaction with ethyl cyanoacetate under the same conditions results in 7-hydroxy-6-imino-9-methyl-6H-benzo[c]chromene-8-carbonitriles. urfu.ru

Diels-Alder Reactions: this compound derivatives can participate as dienes in intramolecular Diels-Alder reactions. Novel (E)-2-(2-propargyloxystyryl)chromones, synthesized via aldol condensation, can undergo microwave-assisted intramolecular Diels-Alder reactions to afford complex fused heterocyclic systems like chromeno[3,4-b]xanthones. rsc.org

Other Transformations:

Thiation: The carbonyl group at C-4 can be converted to a thiocarbonyl group using reagents like phosphorus pentasulfide, yielding a 4-thiochromone. qu.edu.qa

Reaction with Hydrazines: Reaction with hydrazines can lead to the opening of the pyrone ring and subsequent formation of pyrazole (B372694) derivatives. mdpi.com

Reaction with Hydroxylamine: Depending on the conditions, reaction with hydroxylamine can yield isoxazole derivatives. qu.edu.qa

Vilsmeier-Haack Reaction: This reaction can be used to introduce a formyl group at the C-3 position. ijrar.org

| Reagent/Reaction Type | Product Type | Description |

| Aldehydes (e.g., Benzaldehyde) | 2-Styrylchromones | Base-catalyzed condensation at the 2-methyl group. |

| Cyanoacetamide / NaOEt | 2-Pyridone derivatives | Nucleophilic ring opening followed by recyclization. urfu.ru |

| Ethyl Cyanoacetate / NaOEt | Benzo[c]chromene derivatives | Nucleophilic ring opening followed by a different recyclization pathway. urfu.ru |

| Phosphorus Pentasulfide | 4-Thiochromone | Thiation of the C-4 carbonyl group. qu.edu.qa |

| Hydrazine | Pyrazole derivatives | Ring opening by N-nucleophile followed by cyclization. mdpi.com |

| Malononitrile | Pyridinium or Pyran derivatives | Ring opening and recyclization; product depends on conditions. qu.edu.qa |

| Intramolecular Diels-Alder | Fused polycyclic systems (e.g., Xanthones) | Cycloaddition using a tethered diene and dienophile. rsc.org |

Oxidation Reactions

The oxidation of this compound derivatives can lead to various products depending on the oxidizing agent and reaction conditions. For instance, selenium dioxide (SeO2) has been effectively used to oxidize 2-methylchromones into the corresponding chromone-2-carbaldehydes in moderate yields. core.ac.uk Another study demonstrated that the ozonolysis of 8-allyl-2-methylchromone at -70°C yielded this compound-8-acetaldehyde, which could be further oxidized to this compound-8-acetic acid using potassium permanganate (B83412) (KMnO4) under neutral conditions. tandfonline.comresearchgate.net

Furthermore, the oxidation of 2-(pyrazol-4-yl)-3-hydroxychromones with iodobenzene (B50100) diacetate in methanol (B129727) has been reported to produce 2-(pyrazol-4-yl)-3-hydroxy-2,3-dimethoxychromanones. mdpi.com Irradiation of 2-styrylchromones, which can be synthesized from this compound, can lead to a photo-oxidative cyclization, forming 12H-benzo[a]xanthen-12-ones, although typically in low yields. clockss.org

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-Methylchromones | Selenium dioxide (SeO2) | Chromone-2-carbaldehydes | core.ac.uk |

| 8-Allyl-2-methylchromone | Ozone (O3), then KMnO4 | This compound-8-acetic acid | tandfonline.comresearchgate.net |

| 2-(Pyrazol-4-yl)-3-hydroxychromones | Iodobenzene diacetate | 2-(Pyrazol-4-yl)-3-hydroxy-2,3-dimethoxychromanones | mdpi.com |

| 2-Styrylchromones | Light/Air | 12H-Benzo[a]xanthen-12-ones | clockss.org |

Thiation Reactions

Thiation of the chromone ring in this compound derivatives can be achieved using phosphorus pentasulfide (P4S10). This reaction typically replaces the carbonyl oxygen at the C-4 position with a sulfur atom, yielding the corresponding 4-thiochromone. For example, 6-bromo-7,8-benzo-2-methylchromone has been converted to 6-bromo-7,8-benzo-2-methyl-4-thiochromone using this method. qu.edu.qa Interestingly, in some cases, such as with 6,8-dichloro-2-methyl-4H-chromen-4-one, thiation can lead to a dithiated product instead of the expected monothiated one. researchgate.neteurjchem.comeurjchem.com

| Starting Material | Reagent | Product | Reference |

| 6-Bromo-7,8-benzo-2-methylchromone | Phosphorus pentasulfide (P4S10) | 6-Bromo-7,8-benzo-2-methyl-4-thiochromone | qu.edu.qa |

| 6,8-Dichloro-2-methyl-4H-chromen-4-one | Phosphorus pentasulfide (P4S10) | Dithiated product | researchgate.neteurjchem.comeurjchem.com |

Hydrogenation Reactions

Hydrogenation of chromones is a method to obtain chromanones, flavanones, and isoflavanones. uni-konstanz.de The process typically involves the reduction of the C=C double bond within the pyrone ring. uni-konstanz.dewikipedia.org This reaction is commonly carried out in the presence of a catalyst such as nickel, palladium, or platinum. wikipedia.org The hydrogenation process involves the adsorption of the reactants onto the catalyst surface, where the H2 molecule dissociates. Subsequently, hydrogen atoms sequentially bond to the carbon atoms of the double bond, resulting in a saturated molecule that then desorbs from the catalyst surface. wikipedia.org Homogeneous catalysis, often utilizing iridium complexes, can also be employed for the hydrogenation of electron-deficient alkenes. uni-konstanz.de

| Starting Material | Catalyst | Product Type | Reference |

| Chromone | Nickel, Palladium, or Platinum | Chromanone | uni-konstanz.dewikipedia.org |

| Electron-deficient Alkenes | Iridium-complexes | Saturated Alkanes | uni-konstanz.de |

Photolysis Studies

Photolysis, a chemical reaction initiated by light absorption, has been studied in chromone derivatives. researchgate.net The photolysis of khellin (B1673630), a related furanochromone, in various solvents has been shown to proceed via an oxic pathway involving singlet oxygen, leading to unstable intermediates that are then decomposed by nucleophiles. molaid.com Photolysis of 2-styryl chromones can result in photochemical cyclization. researchgate.net The fluorescence spectra of this compound have been shown to be pH-dependent, with the protonated form fluorescing intensely while the uncharged molecule is non-fluorescent. researchgate.net

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles that readily react with the carbonyl group of chromones. saskoer.calibretexts.orgmmcmodinagar.ac.in The reaction of an excess of these reagents with esters, acyl chlorides, and anhydrides typically leads to the formation of tertiary alcohols through a sequence of addition-elimination-addition reactions. libretexts.orgmmcmodinagar.ac.inchadsprep.com The nucleophilic alkyl or aryl group from the organometallic reagent attacks the electrophilic carbonyl carbon. libretexts.org In the case of esters, this leads to an intermediate ketone which then reacts with a second equivalent of the organometallic reagent to form the tertiary alcohol after acidic workup. saskoer.calibretexts.org

| Carbonyl Derivative | Organometallic Reagent | Product | Reference |

| Ester | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Tertiary Alcohol | saskoer.calibretexts.org |

| Acyl Chloride | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Tertiary Alcohol | libretexts.orgchadsprep.com |

| Anhydride | Grignard Reagent (R-MgX) or Organolithium (R-Li) | Tertiary Alcohol | libretexts.org |

Diels-Alder Reactions and Adduct Formation

2-Styrylchromones, derived from this compound, can act as dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. clockss.org These reactions typically occur with electron-deficient dienophiles. clockss.org For instance, the reaction of 2-styrylchromones with maleic anhydride or N-phenylmaleimide in boiling xylene yields Diels-Alder adducts. clockss.orgresearchgate.net The structure of these adducts has been a subject of study, with evidence suggesting a 1,2,3,4-tetrahydroxanthene structure. clockss.org Microwave-assisted intramolecular Diels-Alder reactions of (E)-2-(2-propargyloxystyryl)chromones have been used to synthesize chromeno[3,4-b]xanthones. researchgate.netrsc.org

| Diene | Dienophile | Product | Reference |

| 2-Styrylchromones | Maleic anhydride | Tetrahydroxanthene adduct | clockss.orgresearchgate.net |

| 2-Styrylchromones | N-Phenylmaleimide | Tetrahydroxanthene adduct | clockss.org |

| (E)-2-(2-Propargyloxystyryl)chromones | (intramolecular) | Chromeno[3,4-b]xanthone | researchgate.netrsc.org |

Condensation Reactions

The methyl group at the C-2 position of this compound is sufficiently acidic to participate in condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. clockss.orgqu.edu.qaeurjchem.com This reaction, often carried out in the presence of a base like sodium ethoxide or piperidine, leads to the formation of 2-styrylchromones. clockss.orgqu.edu.qaeurjchem.com For example, 6-bromo-7,8-benzo-2-methylchromone condenses with aromatic aldehydes such as thiophene-2-aldehyde and p-chlorobenzaldehyde in the presence of sodium ethoxide to yield the corresponding 2-styryl derivatives. qu.edu.qa Similarly, 2,6-dimethylchromone reacts with various aromatic aldehydes under basic conditions to form 2-styryl-6-methylchromones. qu.edu.qa The Claisen-Schmidt condensation reaction of 3-acetyl-2-methylchromones with aromatic aldehydes has also been used to synthesize bis(arylidenes). arkat-usa.org

| This compound Derivative | Aldehyde | Base | Product | Reference |

| 6-Bromo-7,8-benzo-2-methylchromone | Thiophene-2-aldehyde | Sodium ethoxide | 2-(Thiophen-2-yl)vinyl-6-bromo-7,8-benzochromone | qu.edu.qa |

| 2,6-Dimethylchromone | Benzaldehyde | Sodium ethoxide | 2-Styryl-6-methylchromone | qu.edu.qa |

| 3-Acetyl-7-methoxy-2-methylchromone | p-Hydroxybenzaldehyde | Piperidine | 7-Methoxy-2-methyl-3-[(2'E)-3'-(p-hydroxyphenyl)-prop-2'-enoyl]chromone | arkat-usa.org |

| This compound | Cinnamaldehydes | Sodium ethoxide | (E,E)-2-(4-Arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones |

Aldol Condensation with Aldehydes (e.g., Benzaldehyde, Cinnamaldehyde)

The methyl group at the C-2 position of the chromone ring is activated and can participate in aldol-type condensation reactions with various aldehydes. This reactivity provides a direct route to the synthesis of styryl and other vinyl-substituted chromones.

When this compound is treated with benzaldehyde in the presence of a basic catalyst such as piperidine or sodium ethoxide, condensation occurs to yield 2-styrylchromone derivatives. umich.edu For instance, the reaction of this compound with two moles of benzaldehyde in an ethanolic sodium ethoxide solution results in the formation of a 2-styryl-6-cinnamoylchromone derivative. umich.edu Similarly, condensation with cinnamaldehyde (B126680) leads to the formation of (E,E)-2-(4-arylbuta-1,3-dien-1-yl)-4H-chromen-4-ones. researchgate.net These extended conjugated systems are valuable intermediates for further synthetic manipulations, such as the synthesis of 1-aryl-9H-xanthen-9-ones through electrocyclization and oxidation. researchgate.net

The reaction conditions can be tuned to control the outcome. For example, using a weak base like piperidine in dry benzene favors condensation at the more active methyl group. umich.edu The use of a stronger base like sodium ethoxide can facilitate condensation at multiple sites if available. umich.edu The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly relevant here, where an enolate from a ketone (or in this case, the activated methyl group of the chromone) reacts with an aldehyde that cannot self-condense, such as benzaldehyde. umkc.edumnstate.eduuobabylon.edu.iq This reaction is often followed by dehydration to yield a conjugated system. umkc.eduuobabylon.edu.iq

Table 1: Aldol Condensation Products of this compound with Aldehydes

| Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|

| Benzaldehyde (2 moles) | Ethanolic Sodium Ethoxide | 2-Styryl-6-cinnamoylchromone derivative | umich.edu |

| Cinnamaldehyde | Not specified | (E,E)-2-(4-Arylbuta-1,3-dien-1-yl)-4H-chromen-4-one | researchgate.net |

| Aromatic Aldehydes | Piperidine/Dry Benzene | 6-Cinnamoyl-2,3-dimethylchromones | umich.edu |

Dimerization Reactions

Under certain conditions, this compound derivatives can undergo dimerization. For instance, 2-(ethoxalylmethyl)chromones have been shown to dimerize to form dichromonyl derivatives of isotetronic acid when refluxed with 2,3-diaminopyridine (B105623) in ethanol (B145695). researchgate.net Another example involves the photodimerization of 3,5,7-trimethoxy-2-methylchromone, which yields a dimer product. Dimerization can also be a side reaction or a subsequent transformation in other reactions, such as the Morita-Baylis-Hillman reaction of chromone-3-carbaldehydes. core.ac.uk

Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction, which typically involves the use of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to form a Vilsmeier reagent, can be applied to this compound derivatives to introduce a formyl group. researchgate.netpen2print.org This reaction often targets activated positions on the chromone nucleus or can react with substituents. For example, the Vilsmeier-Haack formylation of certain chromone precursors can lead to the synthesis of chromone-3-carboxaldehydes. researchgate.net The reactivity in a Vilsmeier-Haack reaction is dependent on the specific substrate and can lead to the formation of various heterocyclic systems. pen2print.orgresearchgate.net

Electrophilic Substitution Reactions

The chromone ring is generally resistant to electrophilic attack due to the deactivating effect of the pyrone ring carbonyl group. core.ac.uk Electrophilic reagents, often being strongly acidic, are likely to protonate the pyrone-4-one ring, further inhibiting attack. core.ac.uk However, electrophilic substitution can occur under specific conditions or on activated derivatives. For instance, nitration of 5-hydroxy-2-methylchromone with nitric acid gives a mononitro derivative. ias.ac.in The position of substitution (C-6 or C-8) is influenced by the directing effects of the existing substituents. ias.ac.in Friedel-Crafts type reactions, a classic example of electrophilic aromatic substitution, can also be employed, though they require a highly electrophilic species due to the reduced reactivity of the aromatic ring. libretexts.orgrahacollege.co.in

Ring Opening Reactions

The γ-pyrone ring of this compound is susceptible to cleavage by nucleophiles. core.ac.ukurfu.ru This reactivity is a cornerstone of many transformations of the chromone scaffold. A variety of nucleophiles, including nitrogen and carbon nucleophiles, can attack the C-2 position, leading to the opening of the heterocyclic ring. core.ac.ukurfu.ruresearchgate.net For example, the pyrone ring can be opened by the action of amines, hydrazines, and hydroxylamine. urfu.ru The reaction with C-nucleophiles, such as active methylene (B1212753) compounds, can also proceed via ring opening, although in some cases, 1,2-addition at the carbonyl group occurs without ring cleavage. urfu.ru

Ring Opening/Ring Closure Reactions

A particularly fruitful area of this compound chemistry involves sequential ring opening and ring closure reactions. researchgate.net In these transformations, a nucleophile initially attacks the C-2 position, opening the pyrone ring. The resulting intermediate then undergoes an intramolecular cyclization to form a new heterocyclic system. tandfonline.comtandfonline.com For instance, the reaction of this compound-3-carbonitrile with various active methylene nucleophiles leads to ring opening followed by recyclization to afford chromeno[2,3-b]pyridines. tandfonline.comtandfonline.com These reactions provide a powerful strategy for the synthesis of fused heterocyclic systems containing a chromone moiety. researchgate.nettandfonline.comtandfonline.com

Ring Degradation Reactions

Under more forcing conditions, the chromone ring system can undergo degradation. For example, warming this compound-3-carboxylic acid with aqueous sodium hydroxide (B78521) solution can lead to the degradation of the chromone ring, yielding salicylic acid. researchgate.net Similarly, alkaline hydrolysis of nitrated 5-hydroxy-2-methylchromone derivatives results in degradation to substituted acetophenones. ias.ac.in These degradation reactions can sometimes be synthetically useful for accessing substituted phenolic compounds.

Table 2: Summary of Key Reactions of this compound

| Reaction Type | Reagents/Conditions | General Product Type | Reference |

|---|---|---|---|

| Dimerization | Reflux with 2,3-diaminopyridine (for 2-(ethoxalylmethyl)chromones) | Dichromonyl derivatives of isotetronic acid | researchgate.net |

| Vilsmeier-Haack | POCl₃/DMF | Formylated chromone derivatives | researchgate.netpen2print.org |

| Electrophilic Substitution | Nitric Acid | Nitrochromones | ias.ac.in |

| Ring Opening | Nitrogen or Carbon Nucleophiles | Ring-opened intermediates | core.ac.ukurfu.ru |

| Ring Opening/Ring Closure | Active Methylene Nucleophiles | Fused heterocyclic systems (e.g., chromeno[2,3-b]pyridines) | tandfonline.comtandfonline.com |

| Ring Degradation | Aqueous NaOH, heat | Salicylic acid derivatives, substituted acetophenones | ias.ac.inresearchgate.net |

Perfluoroacylation for Lead Modification

Perfluoroacylation, specifically trifluoroacetylation, of this compound serves as a method for lead modification in drug discovery. This chemical transformation introduces perfluoroacyl groups into the this compound scaffold, a process that can significantly alter the molecule's physicochemical properties and biological activity. The introduction of these groups is a strategy employed in the late-stage modification of biologically active compounds to identify new lead structures. researchgate.netnumberanalytics.com The strong electron-withdrawing nature of the trifluoromethyl group can enhance the potency and metabolic stability of a compound.

A key methodology for the trifluoroacetylation of this compound derivatives was developed by Frasinyuk and co-workers. researchgate.netconicet.gov.arresearchgate.net This method involves the reaction of a this compound substrate with an excess of trifluoroacetic anhydride in the presence of potassium trifluoroacetate, which acts as a base. researchgate.netconicet.gov.arresearchgate.net The reaction is typically carried out under neat conditions (without a solvent) and requires refluxing for 16-24 hours. researchgate.netconicet.gov.arresearchgate.net Subsequent treatment with water is necessary. researchgate.netconicet.gov.arresearchgate.net

An interesting aspect of this reaction is that the resulting compounds are often isolated in their gem-diol form. researchgate.netresearchgate.net This is due to the favored addition of a water molecule to the carbonyl group bearing the electron-withdrawing trifluoromethyl (CF3) substituent. researchgate.net The reaction demonstrates exceptional regioselectivity, with the substitution occurring specifically at the 2-methyl group. conicet.gov.ar

The general scheme for the trifluoroacetylation of this compound derivatives is as follows:

Scheme 1: Trifluoroacetylation of this compound Derivatives

A this compound derivative reacts with trifluoroacetic anhydride and potassium trifluoroacetate, followed by the addition of water, to yield a 2-(1,1,1-trifluoro-2,2-dihydroxypropan-2-yl)chromone derivative.

This synthetic route provides a direct method for incorporating a trifluoroacetyl group at the C(sp3)-H position of the 2-methyl group, a transformation that is otherwise challenging. researchgate.net The resulting 2-(trifluoroacetonyl)chromones are valuable intermediates for the synthesis of other complex heterocyclic compounds with potential pharmaceutical applications. researchgate.netresearchgate.net

Below is a table summarizing the trifluoroacetylation of selected this compound derivatives.

Table 1: Examples of Trifluoroacetylation of this compound Derivatives

| Starting Material (this compound Derivative) | Reagents and Conditions | Product (Isolated as gem-diol) |

|---|---|---|

| 2,6-Dimethylchromone | (CF3CO)2O, CF3COOK, reflux 16-24h, then H2O | 2-(1,1,1-Trifluoro-2,2-dihydroxypropan-2-yl)-6-methylchromone |

| 6-Chloro-2-methylchromone | (CF3CO)2O, CF3COOK, reflux 16-24h, then H2O | 6-Chloro-2-(1,1,1-trifluoro-2,2-dihydroxypropan-2-yl)chromone |

| 6-Bromo-2-methylchromone | (CF3CO)2O, CF3COOK, reflux 16-24h, then H2O | 6-Bromo-2-(1,1,1-trifluoro-2,2-dihydroxypropan-2-yl)chromone |

Biological Activities and Pharmacological Potential of 2 Methylchromone and Its Derivatives

Anticancer and Cytotoxic Activities.researchgate.netbohrium.comresearchgate.net

Derivatives of 2-methylchromone, a class of oxygen heterocyclic compounds, have demonstrated significant biological activities, including anticancer properties. researchgate.net Research has focused on synthesizing and evaluating these compounds for their potential as therapeutic agents. researchgate.netbohrium.com Various chromone (B188151) derivatives have shown cytotoxic effects against a range of human cancer cell lines, such as those from breast, colon, and lung cancers. researchgate.net The anticancer potential of these compounds is attributed to several mechanisms, including the induction of apoptosis (programmed cell death), inhibition of enzymes crucial for cancer cell survival, and interference with cell cycle progression. researchgate.netresearchgate.net

In vitro Cytotoxicity Studies against Various Cancer Cell Lines (e.g., MCF-7, HCT-116, HepG2, HeLa).nih.govresearchgate.net

The cytotoxic effects of newly synthesized this compound derivatives have been extensively studied against several human cancer cell lines. nih.govresearchgate.net These studies are crucial for identifying compounds with potent and selective anticancer activity. The most commonly used cell lines include MCF-7 (human breast cancer), HCT-116 (human colon cancer), HepG2 (human liver cancer), and HeLa (human cervical cancer). nih.govresearchgate.netinnovareacademics.in The cytotoxicity is typically evaluated using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. innovareacademics.inpensoft.net

A recent study synthesized a series of novel chromanone derivatives from 6-formyl-7-hydroxy-5-methoxy-2-methylchromone. nih.govresearchgate.net These compounds were tested for their cytotoxic activity against MCF-7, HCT-116, and HepG2 cell lines. nih.govresearchgate.net The results indicated that several of these derivatives exhibited potent cytotoxic effects. nih.gov For instance, compounds 14b, 17, and 19 showed notable activity against the MCF-7 breast cancer cell line. nih.gov In the case of the HCT-116 colon cancer cell line, compounds 6a, 6b, 11, and 14c displayed highly potent activity. nih.gov Some of these compounds, specifically 6a, 6b, and 11, were even more effective against HCT-116 than the standard anticancer drug doxorubicin (B1662922). nih.gov Against the HepG2 liver cancer cell line, compounds 6a-b, 7, 13, 14b, 14c, 18, and 20 demonstrated significant cytotoxic activity. nih.gov

Another study focused on 7-amino-2-styrylchromone derivatives, which were synthesized from 7-amino-2-methylchromone (B1586971). innovareacademics.inresearchgate.net These derivatives were tested against MCF-7 and HCT-116 cell lines. innovareacademics.in The compound (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7) was identified as the most potent against MCF-7 cells. innovareacademics.in

Furthermore, 2-styrylchromones, synthesized from this compound, have also been evaluated for their anticancer properties. japsonline.com One such study tested these compounds against HeLa cells and found that a derivative with three methoxy (B1213986) groups exhibited the highest anticancer activity. japsonline.comresearchgate.net

The table below summarizes the cytotoxic activities of some this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity/IC50 Value | Source |

| Compound 14b | MCF-7 | IC50: 43.1 µg/mL | nih.gov |

| Compound 17 | MCF-7 | IC50: 54.8 µg/mL | nih.gov |

| Compound 19 | MCF-7 | Induces cytotoxic activity | nih.gov |

| Compound 6a | HCT-116 | IC50: 35.1 µg/mL | nih.gov |

| Compound 6b | HCT-116 | IC50: 18.6 µg/mL | nih.gov |

| Compound 11 | HCT-116 | IC50: 29.2 µg/mL | nih.gov |

| Compound 14c | HCT-116 | IC50: 53.3 µg/mL | nih.gov |

| (E)-7-amino-2-(3,4-methylenedioxystyryl)-4H-chromen-4-one (ASC-7) | MCF-7 | IC50: 56.0 µM | innovareacademics.in |

| 2-Styrylchromone with three methoxy groups | HeLa | 100% inhibition | japsonline.com |

| Compounds 6, 7, 8, 10 (chromono[2,3-e] nih.govjapsonline.comnih.govnih.govtriazaphosphepines and related) | Hep-G2, MCF-7, HCT-116 | IC50: 1.56-12.4 µg/mL | figshare.com |

Mechanisms of Action in Anticancer Activity.researchgate.netnih.gov

The anticancer effects of this compound derivatives are attributed to their ability to interfere with various cellular processes that are essential for the growth and survival of cancer cells. researchgate.netnih.gov These mechanisms include inducing DNA damage, modulating the cell cycle, regulating programmed cell death (apoptosis), and inhibiting key motor proteins involved in cell division. japsonline.comnih.gov

One of the key mechanisms by which this compound derivatives exert their anticancer effects is by inducing DNA fragmentation in cancer cells. nih.govnih.gov DNA fragmentation is a hallmark of apoptosis, or programmed cell death. iiarjournals.org

In a study involving derivatives of 6-formyl-7-hydroxy-5-methoxy-2-methylchromone, several compounds were found to cause DNA fragmentation in both MCF-7 breast cancer cells and HCT-116 colon cancer cells. nih.gov Specifically, compounds 14b, 17, and 19 were shown to induce DNA fragmentation in MCF-7 cells, with compound 14b exhibiting the highest rate of fragmentation. nih.govresearchgate.net Similarly, in HCT-116 cells, compounds 6a, 6b, 11, and 14c led to significant DNA fragmentation. nih.gov Compounds 6a and 14c, in particular, showed higher fragmentation rates compared to other tested compounds in this cell line. nih.gov

Another study on styrylchromone derivatives, SC-3 and SC-5, demonstrated their ability to induce internucleosomal DNA fragmentation in HL-60 promyelocytic leukemia cells. iiarjournals.org This fragmentation pattern is a characteristic feature of apoptosis. iiarjournals.org The same study also observed the production of large DNA fragments in HSC-2 oral squamous carcinoma cells treated with these compounds. iiarjournals.org

The induction of DNA damage has also been validated by observing increases in markers like γH2AX (a marker for DNA double-strand breaks) and 8-oxo-2'-deoxyguanosine (a marker for oxidative DNA damage) in oral cancer cells treated with a sulfonyl-substituted chromen-4-one derivative. researchgate.net

This compound derivatives have been shown to exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell division. nih.gov A key mechanism in this modulation is the downregulation of cell cycle regulatory proteins, such as Cyclin-Dependent Kinase 4 (CDK4). nih.govnih.gov

A study on a series of new chromanone derivatives found that their cytotoxic effects may be linked to their ability to down-regulate the expression level of CDK4. nih.govnih.gov Molecular docking studies further supported this, showing a strong binding affinity of the most active cytotoxic compounds within the active pocket of the CDK4 enzyme. nih.govnih.gov This suggests that these compounds can inhibit CDK4 activity, thereby arresting the cell cycle and preventing cancer cell proliferation. nih.gov

Furthermore, another study on 7-amino-2-styrylchromone derivatives found that the most potent compound, ASC-7, induced a G0/G1 phase arrest in the cell cycle of MCF-7 breast cancer cells. innovareacademics.inresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thus halting their division.

The ability of these derivatives to cause cell cycle arrest was also observed in HCT-116 cells treated with compound 14c. researchgate.net

The regulation of apoptosis, or programmed cell death, is a critical mechanism by which this compound derivatives exhibit their anticancer activity. nih.govnih.gov This is achieved by modulating the expression of key proteins involved in the apoptotic pathways, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic proteins p53 and Bax. nih.govjmatonline.complos.org The balance between these proteins is crucial for determining a cell's fate. plos.orgfrontiersin.org

Research has shown that certain this compound derivatives can shift this balance towards apoptosis. nih.govnih.gov A study on new chromanone derivatives demonstrated that their cytotoxic effects are associated with the downregulation of the anti-apoptotic gene Bcl-2 and the upregulation of the pro-apoptotic genes p53 and Bax. nih.govnih.gov The tumor suppressor protein p53 can regulate apoptosis by transcriptionally activating Bax and suppressing Bcl-2. jmatonline.comnih.gov An increase in the Bax/Bcl-2 ratio makes the mitochondrial membrane more permeable, leading to the release of factors that trigger apoptosis. dovepress.com

Specifically, compounds 14b and 14c were found to have a dual mechanism of action, inducing both apoptosis and cell cycle arrest. nih.govnih.gov In another study, styrylchromone derivatives SC-3 and SC-5 were shown to activate caspases 3, 8, and 9, which are key executioner enzymes in both the extrinsic and intrinsic apoptotic pathways. japsonline.comiiarjournals.org

A promising target for cancer chemotherapy is the human kinesin Eg5, a motor protein essential for the formation of the bipolar spindle during the early stages of mitosis (cell division). japsonline.comresearchgate.net Inhibition of Eg5 leads to the formation of abnormal monoastral spindles, which in turn causes mitotic arrest and ultimately leads to apoptosis (programmed cell death) in cancer cells. researchgate.net

Several studies have investigated the potential of 2-styrylchromone derivatives, synthesized from this compound, as inhibitors of Eg5. japsonline.comespublisher.com In one study, a series of 2-styrylchromones were synthesized and their toxicity was evaluated both in vitro against HeLa cancer cells and in silico through molecular docking with the human kinesin Eg5 receptor. japsonline.com The results showed a correlation between the in vitro anticancer activity and the in silico docking scores. japsonline.com The compound with three methoxy groups demonstrated the best anticancer activity, with 100% inhibition in the in vitro assay and a strong binding affinity to the Eg5 protein in the docking simulation. japsonline.comresearchgate.net

Another study focused on the potential of 2-styrylchromone derivatives as Eg5 inhibitors from a thermodynamic perspective using molecular dynamics simulations. espublisher.com The findings suggested that certain derivatives have promising potential as Eg5 kinesin inhibitors. espublisher.com The selection of Eg5 as a target was based on the structural similarities between 2-styrylchromones and known Eg5 inhibitors like ispinesib. japsonline.comnih.gov

Regulation of Apoptotic Pathways (e.g., Bcl-2, P53, Bax)

Structure-Activity Relationships (SAR) in Anticancer Agents

The anticancer potential of this compound derivatives, particularly 2-styrylchromones, is significantly influenced by the nature and position of substituents on their core structure. nih.govresearchgate.net Research into these compounds has revealed key structural features that dictate their cytotoxic efficacy and tumor-specificity.

A notable finding is the impact of methoxy groups on anticancer activity. One study demonstrated that a 2-styrylchromone derivative featuring three methoxy groups exhibited the highest anticancer activity in both in vitro and in silico tests. nih.govnih.gov This suggests that the presence of multiple methoxy substituents can enhance cytotoxicity against cancer cells. nih.gov However, other research indicates a more complex relationship; while a methoxy group at the 4-position of the benzene (B151609) ring was found to be important for high tumor-specificity, the addition of three methoxy groups significantly reduced this selectivity. researchgate.net

The synthesis of new derivatives from precursors like 6-formyl-7-hydroxy-5-methoxy-2-methylchromone has yielded compounds with potent activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers. medchemexpress.com Specific derivatives, such as compounds 14b , 17 , and 19 , were notably effective against MCF-7 cells, while compounds 6a , 6b , 11 , and 14c showed high potency in colon cancer cell lines. medchemexpress.com This highlights that the substitution pattern on the chromone ring is critical for determining the cancer cell type that the derivative will be most effective against.

Further studies have synthesized and evaluated other series of derivatives. For instance, 2-arylethenylchromone derivatives were synthesized through the condensation of this compound with various aromatic aldehydes. nih.gov Among these, one derivative (4a ) showed significant cytotoxicity against KB, HL-60, and P-388 cell lines. nih.gov Another study created lavendustin A derivatives containing a 2-arylethenylchromone ring, finding one compound (3e ) to be significantly cytotoxic against the HCT-15 colon cancer cell line. mdpi.com

These findings collectively underscore that the anticancer activity of this compound derivatives can be finely tuned by strategic placement of substituents, such as methoxy and aryl groups, on the chromone and styryl moieties.

Table 1: Anticancer Activity of this compound Derivatives

Anti-inflammatory Activities

Inhibition of Inflammatory Mediators

Derivatives of this compound have demonstrated notable capabilities in suppressing key inflammatory mediators, such as nitric oxide (NO) and various pro-inflammatory cytokines. These compounds often exert their effects by targeting signaling pathways involved in the inflammatory response.

For example, 7-acetonyl-5-hydroxy-2-methylchromone, also known as petersinone 1, has been identified as an inhibitor of NO. mdpi.com Similarly, two new chromone compounds, diaporspchromanones B and C, isolated from a mangrove-derived fungus, demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NO production with IC50 values of 19.1 ± 3.6 µM and 9.6 ± 0.2 µM, respectively. Another derivative, 5-hydroxy-7-(2′-hydroxypropyl)-2-methyl-chromone, was found to inhibit the overproduction of both NO and prostaglandin (B15479496) E2 (PGE2).

The inhibitory action of these compounds extends to crucial inflammatory pathways like NF-κB. A study found that 7-hydroxy-5-(hydroxymethyl)-2-methylchromone showed significant inhibitory effects against TNFα-induced NF-κB activity. Another novel chromone derivative, DCO-6, was shown to significantly reduce the LPS-induced production of NO, as well as the cytokines Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). This indicates that this compound derivatives can modulate the inflammatory cascade at multiple points.

Modulation of Enzyme Activities (e.g., COX inhibitors)

A key mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of prostaglandins (B1171923). Research has shown that certain this compound derivatives can modulate the activity of these enzymes, particularly the inducible form, COX-2.

The derivative 5-hydroxy-7-(2′-hydroxypropyl)-2-methyl-chromone was found to inhibit the overexpression of both inducible nitric oxide synthase (iNOS) and COX-2. While direct IC50 values for COX inhibition by this compound derivatives are not always detailed in broad screenings, related studies provide strong evidence for this mechanism. For instance, a study on sclerotiorin (B1681566) derivatives, which share a related chemical scaffold, found that several compounds exhibited moderate to good COX-2 inhibition. Notably, one derivative displayed a COX-2 inhibition ratio of 70.6%, comparable to the standard drug indomethacin.

The general class of chromones has been reported to function as cyclooxygenase inhibitors. This enzymatic inhibition is a primary pathway through which these compounds achieve their anti-inflammatory effects, reducing the synthesis of prostaglandins that drive inflammation. nih.gov

SAR for Anti-inflammatory Effects

The structure-activity relationship (SAR) for the anti-inflammatory effects of this compound derivatives reveals that specific structural modifications are crucial for potency. The substitution pattern on the chromone nucleus significantly influences the compound's ability to inhibit inflammatory processes.

Studies have shown that the introduction of a thiazole (B1198619) ring onto the chromone nucleus can yield compounds with good anti-inflammatory activity. For example, 3-[2-(morpholinyl)thiazol-4-yl]-6-chloro-2-methylchromone showed an anti-inflammatory activity of 49% inhibition of edema in an animal model, which is comparable to the 53% inhibition by the standard drug phenylbutazone. Another derivative, 6-(2-methylaminothiazol-4-yl)-2,3-dimethylchromone, also demonstrated good activity (47% inhibition).

Analysis of these derivatives indicates that substitutions at various positions impact efficacy. For instance, a chloro group at position 6, combined with a morpholinylthiazolyl group at position 3, appears to confer strong activity. Furthermore, a primary SAR analysis of related compounds suggested that the alkyl side chain and the pyrone functional groups are the main contributors to the anti-inflammatory properties. These findings highlight that the anti-inflammatory potential of the this compound scaffold can be systematically optimized through targeted chemical modifications.

Table 2: Anti-inflammatory Activity of this compound Derivatives

Antioxidant Activities

Free Radical Scavenging Capabilities (e.g., DPPH, O2•−, H2O2)

Derivatives of this compound are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge a variety of reactive oxygen species (ROS). The effectiveness of these compounds is highly dependent on their chemical structure, particularly the presence and position of hydroxyl (-OH) groups.

Studies have evaluated hydroxylated chromones for their capacity to neutralize specific free radicals. In tests against the superoxide (B77818) radical (O2•−), a derivative known as chromone 12c proved to be the most active, with an IC50 value of 0.29 ± 0.02 mM. The presence of a 7-OH group was shown to enhance scavenging activity, while a 5-OH group led to a weaker effect compared to the parent compound without hydroxyl groups on the A-ring.

In scavenging hydrogen peroxide (H2O2), chromone derivatives were found to be notably more active than the positive control, quercetin. Chromones 12a , 12b , and 12c exhibited IC50 values of 143 ± 8 µM, 125 ± 13 µM, and 121 ± 9 µM, respectively. These results suggest that the presence of 5-OH and 7-OH groups is favorable for reacting with H2O2. Another study highlighted that 5,7-Dihydroxy-2-methylchromone displayed strong antioxidant activity in various in vitro tests.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant potential. While specific DPPH scavenging data for this compound itself is varied, studies on related chromone derivatives show significant activity. For instance, certain chromonylrhodamine derivatives demonstrated a very good antioxidant response towards the DPPH radical, with EC50 values as low as 0.51–0.56 µmol/L. The antioxidant and anti-radical activity of phenolic compounds is positively correlated with the number of hydroxyl groups on the aromatic ring, a principle that applies to the chromone scaffold.

Table 3: Antioxidant Activity of this compound Derivatives

Compound Index

Table 4: List of Compounds Mentioned

SAR for Antioxidant Potency

The structure-activity relationship (SAR) of this compound derivatives reveals key features for their antioxidant capacity. The presence of hydroxyl groups on the chromone nucleus is a critical determinant of antioxidant activity. researchgate.net For instance, studies on styrylchromones, which feature a styryl group attached to the chromone core, have elucidated the importance of hydroxyl substituents. nih.gov

Key SAR findings for the antioxidant potential of chromone derivatives include:

Hydroxyl Groups: The number and position of hydroxyl groups significantly influence radical scavenging activity. researchgate.net A 3',4'-dihydroxy substitution (a catechol group) in the B-ring of styrylchromones enhances their antioxidant potential. nih.govresearchgate.netscienceopen.com

Double Bonds and Carbonyl Groups: The double bond and the carbonyl group within the chromone structure contribute to the molecule's ability to neutralize free radicals. researchgate.net

Substitution Effects: Methylation or glycosylation of the hydroxyl groups has been found to diminish the radical scavenging potential of chromone derivatives. researchgate.net

In a study of hydroxylated chromones and xanthones, a 7-hydroxychromone derivative emerged as a potent scavenger of various reactive oxygen and nitrogen species, including hydrogen peroxide (H2O2), hypochlorous acid (HOCl), and peroxyl radicals (ROO•). ipb.pt This highlights the importance of the hydroxylation pattern for antioxidant efficacy.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

This compound derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.net

Several this compound derivatives have been synthesized and evaluated for their antibacterial properties. ias.ac.in In one study, a series of chromono (7, 8) oxazoles were synthesized from 7-hydroxy-2-methylchromone. Among these, 2-(p-nitrophenyl) 8-methyl-chromono (7, 8) oxazole (B20620) showed notable activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. ias.ac.in Another study reported the isolation of two chromones, aloesin (B1665252) and 7-O-methyl-6′-O-coumaroylaloesin, from Aloe monticola, which displayed significant antibacterial effects against Salmonella typhi, Shigella dysentery, and Staphylococcus aureus. researchgate.net

The antifungal potential of this compound derivatives is also well-documented. researchgate.netnih.gov A series of chromone-3-carbonitriles, including 6-bromochromone-3-carbonitrile, chromone-3-carbonitrile, 6-isopropylchromone-3-carbonitrile, and 6-methylchromone-3-carbonitrile, exhibited significant antifungal activity against several Candida species. nih.gov These compounds were found to inhibit biofilm formation and the morphological switching of Candida albicans, which are crucial for its pathogenicity. nih.gov Furthermore, some naturally occurring chromone derivatives, such as 5,7-dihydroxy-3-hydroxymethyl-2-methylchromone, have demonstrated broad-spectrum antifungal activity against various plant pathogenic fungi. nih.gov The presence of a hydroxyl group at the C-7 position was found to be crucial for this enhanced activity. nih.gov

| Compound | Fungal Species | Activity |

|---|---|---|

| 6-bromochromone-3-carbonitrile | Candida species | Antifungal, antibiofilm |

| chromone-3-carbonitrile | Candida species | Antifungal, antibiofilm |

| 6-isopropylchromone-3-carbonitrile | Candida species | Antifungal, antibiofilm |

| 6-methylchromone-3-carbonitrile | Candida species | Antifungal, antibiofilm |

| 5,7-dihydroxy-3-hydroxymethyl-2-methylchromone | Plant pathogenic fungi | Broad-spectrum antifungal |

Chromone derivatives have shown promise as antiviral agents. researchgate.netsci-hub.se Flavonoids, a class of compounds that includes chromone derivatives, have demonstrated anti-Hepatitis B virus (HBV) activity by interfering with multiple stages of the viral life cycle. frontiersin.org Capsid assembly modulators (CAMs), some of which have structures related to chromones, represent an attractive therapeutic strategy against HBV by disrupting the proper assembly of the viral capsid. mdpi.com While specific studies on this compound against HBV are limited, the broader class of chromones shows potential.

Similarly, for Respiratory Syncytial Virus (RSV), a leading cause of respiratory infections, there is a search for effective treatments. biorxiv.org While direct studies on this compound against RSV are not prominent, research into related compounds like monoterpene-substituted arylcoumarins has shown them to be efficient inhibitors of RSV replication. nih.gov This suggests that the chromone scaffold could be a valuable starting point for the development of anti-RSV agents.

Activity against Fungi

Neuroprotective Activities

This compound derivatives have emerged as potential neuroprotective agents. researchgate.netnih.gov These compounds are being investigated for their ability to combat neurodegenerative diseases like Alzheimer's disease. nih.govresearchgate.net One of the mechanisms underlying their neuroprotective effect is the inhibition of neuroinflammation and the improvement of mitochondrial function. nih.gov

In a study investigating chromone derivatives in a model of Alzheimer's disease, two compounds, C3AACP6 and C3AACP7, were found to restore mitochondrial function, reduce neuroinflammation, and consequently improve cognitive deficits. nih.gov Other chromone derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine, which is deficient in Alzheimer's patients. researchgate.net Furthermore, some derivatives have demonstrated the ability to protect neuronal cells from toxicity induced by amyloid-beta (Aβ) peptides. researchgate.net

Antiallergic Activities

The antiallergic properties of chromone derivatives have been recognized for some time. researchgate.netsci-hub.se Certain 2-styrylchromone derivatives, particularly those with a carboxylic acid group at the C-6 position, have displayed significant antiallergic activity in preclinical models. nih.govclockss.org These compounds work by inhibiting the release of mediators of anaphylaxis, such as histamine (B1213489). core.ac.uk

The structural features of chromone derivatives play a role in their antiallergic potency. For instance, the presence of an acetyl group at C-3 in 5,7-dihydroxy-2-methylchromone was found to enhance its ability to suppress the release of allergic mediators compared to the parent compound. core.ac.uk This indicates that specific substitutions on the chromone ring can modulate this biological activity.

Inhibition of Histamine Release

Certain derivatives of this compound have demonstrated the ability to inhibit the release of histamine, a key mediator in allergic reactions. Specifically, 2-styrylchromones (2-SC), which are derivatives, have been shown to possess antiallergic effects by inhibiting histamine release from rat peritoneal cells that were passively sensitized. nih.gov Structure-activity relationship (SAR) studies have indicated that the potency of these compounds can be influenced by the nature of the substituents. For instance, the introduction of smaller alkyl groups, such as ethyl and n-propyl, at the C-3 position was found to enhance oral activity. nih.gov Similarly, the addition of a single methyl group to the B-ring of the styrylchromone structure also increased the biological response in antiallergic tests. nih.gov

Other Biological Activities

Beyond their impact on histamine release, this compound derivatives engage with various other biological targets, demonstrating a broad pharmacological profile.

Several synthesized chromone derivatives are recognized for their capacity to induce significant vasodilation and exert antihypertensive effects. researchgate.netresearchgate.net A notable example is 2-hydroxymethylchromone (2-HMC), a benzopyran derivative whose vasodilator effect has been studied in the rat mesenteric arterial bed. researchgate.net Research indicates that 2-HMC induces a dose-dependent and reversible vasorelaxant effect. researchgate.netresearchgate.net This action is endothelium-independent, meaning it is not affected by the removal of the endothelium. researchgate.netresearchgate.net The mechanism underlying this vasorelaxation is believed to involve both the blockade of voltage-operated calcium channels, which antagonizes extracellular calcium influx, and the restriction of calcium mobilization from intracellular stores. researchgate.net Further studies on N-acylhydrazone derivatives have identified compounds like LASSBio-2062, which significantly reduced mean arterial pressure in spontaneously hypertensive rats, suggesting the involvement of adenosine (B11128) receptor activation in its antihypertensive effect. abccardiol.org

Derivatives of the chromone scaffold are prominent inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov While chromone-2-carboxylic acid itself is largely inactive, modifications to the chromone structure yield highly potent and selective MAO-B inhibitors. researchgate.net For example, 6-benzyloxy substituted chromones with acidic or aldehydic groups at the C-3 position are potent, reversible MAO-B inhibitors. nih.gov Studies comparing isomeric coumarin (B35378) and chromone scaffolds found that certain chromone derivatives were among the most potent MAO-B inhibitors identified. acs.org The substitution pattern plays a critical role, with a meta-chlorine substituent being favorable for activity. acs.org

Table 1: MAO-B Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative | MAO-B IC50 | Reference |

|---|---|---|

| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 2.8 nM | nih.gov |

| 6-[(3-bromobenzyl)oxy]-3-formylchromone | 3.7 nM | nih.gov |

| Chromone Derivative 17b (m-chloro substituted) | 3.94 nM | acs.org |

| Chromone Derivative 10b (m-chloro substituted) | 4.2 nM | acs.org |

| 2-Azolylchromone Derivative 4c | 0.019 µM | researchgate.net |

| 2-Azolylchromone Derivative 4a | 0.028 µM | researchgate.net |

The chromone scaffold is a key component in the development of ligands for adenosine receptors, which are G protein-coupled receptors involved in numerous physiological processes. core.ac.ukuniversiteitleiden.nl Specifically, derivatives have been developed as ligands for the A2A and A3 adenosine receptor subtypes. nih.govcore.ac.uk Research has highlighted that 3-formyl-6-methylchromone, a derivative of this compound, acts as a ligand for the A₃ adenosine receptor, exhibiting a binding affinity (Kᵢ) of 167 nM. 2-Styrylchromones have also been investigated for their affinity and selectivity for A₃ adenosine receptors. nih.gov These findings underscore the potential of the chromone structure as a template for designing novel adenosine receptor modulators. core.ac.uk

Inhibitors of α-glucosidase are a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion. researchgate.net Several this compound derivatives have been identified as potent inhibitors of this enzyme. umich.edu For instance, 5,6,7-trihydroxy-2-methylchromone demonstrated high inhibitory activity against α-glucosidase. nih.gov Additionally, a series of chromone derivatives isolated from the marine fungus Penicillium thomii exhibited significant α-glucosidase inhibition, with some compounds being more active than the reference drug acarbose. mdpi.com Chromone hydrazone derivatives have also shown excellent inhibitory potential. researchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Selected Chromone Derivatives

| Compound/Derivative | α-Glucosidase IC50 | Reference |

|---|---|---|

| Penithochromone M | 1017 µM | mdpi.com |

| Penithochromone A | 268 µM | mdpi.com |

| Chromone hydrazone derivative 3g | 0.11 ± 0.01 µM | researchgate.net |

| Chromone hydrazone derivative 3a | 0.17 ± 0.026 µM | researchgate.net |

The inhibitory action of this compound derivatives extends to a variety of other enzymes.

Acetylcholinesterase (AChE) Inhibition: As antagonists of AChE, chromone derivatives are being investigated for their potential in treating Alzheimer's disease. nih.gov Studies have shown that simple, minimally substituted chromones can be effective AChE inhibitors. Both 7-amino-2-methylchromone (AMC) and 3-cyanochromone (B1581749) (CyC) displayed non-competitive inhibition of AChE, with IC₅₀ values comparable to the approved drug Donepezil. nih.gov

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity

| Compound | AChE IC50 | Reference |

|---|---|---|

| 7-amino-2-methylchromone (AMC) | 103.09 ± 11.90 nM | nih.gov |

| 3-cyanochromone (CyC) | 85.12 ± 6.70 nM | nih.gov |

Xanthine (B1682287) Oxidase (XO) Inhibition: 2-Styrylchromone (2-SC) derivatives have been identified as concentration-dependent inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov Several of these derivatives were found to be more potent than allopurinol, a standard XO inhibitor. nih.gov The presence of a catechol group on the B-ring of the structure appears to potentiate this inhibitory activity. nih.gov

Other Enzymes: The chromone scaffold has also been incorporated into inhibitors for other enzymes, including cyclooxygenase-2 (COX-2) and HIV-1 protease, demonstrating the versatility of this chemical structure in drug discovery. researchgate.net Chromone analogs have also been reported to inhibit kinases and interleukin-5. researchgate.net

Gastroprotective Properties

Chromone derivatives have been recognized for a wide array of pharmacological activities, including gastroprotective effects. researchgate.netijmrset.com The core structure of chromone is a key feature in various naturally occurring and synthetic compounds that exhibit significant biological activities. researchgate.net Research into this class of compounds has revealed their potential to protect the gastric mucosa from various ulcerogenic agents through multiple mechanisms.

Studies have explored the gastroprotective potential of chromone derivatives found in natural sources. For instance, chromones are among the main medicinal components of agarwood extract, which has been used to treat gastric ulcers. nih.gov The derivatives 2-(2-phenylethyl)chromone (B1200894) and 2-(2-(4-methoxyphenyl)ethyl)chromone, which are abundant in agarwood, have demonstrated significant anti-inflammatory and gastric cell protective effects. nih.gov While not possessing a methyl group at the C-2 position, their structural similarity and shared chromone backbone provide valuable insights into the gastroprotective potential of this class of compounds.

Research on ethanol-induced gastric ulcers in rats has shown that these agarwood chromone derivatives have a significant inhibitory effect on the formation of gastric lesions. nih.gov The protective mechanism appears to be multifaceted, involving the inhibition of key inflammatory and apoptotic pathways. nih.gov Studies suggest that these compounds exert their effects by inhibiting the NF-κB and caspase pathways, thereby reducing inflammation and cell death in the gastric mucosa. nih.gov The ulcer inhibition rates were found to be dose-dependent, with 2-(2-(4-methoxyphenyl)ethyl)chromone (CHR2) showing a slightly superior effect to 2-(2-phenylethyl)chromone (CHR1). nih.gov

Another derivative, 5,7-dihydroxy-2-methylchromone-8-C-β-D-glucopyranoside, has been identified as a bioactive constituent in Syzygium aromaticum (clove). nih.govmdpi.com This compound is noted among several others for its effectiveness against oral pathogens, which can play a role in gastrointestinal health. nih.gov The gastroprotective activity of clove oil has been attributed to its high content of flavonoids and other phenolic compounds, which share structural similarities with chromones. nih.gov The mechanisms underlying the gastroprotective effects of many flavonoids and related phenolic compounds involve antioxidant properties and the modulation of protective factors in the gastric mucosa.

The table below summarizes the research findings on the gastroprotective activities of specific chromone derivatives.

Mechanistic Investigations and Molecular Interactions of 2 Methylchromone

Target Identification and Validation

Target identification is the process of pinpointing the specific molecular structures, such as proteins or enzymes, with which a small molecule interacts to elicit a biological response. ucl.ac.ukrapidnovor.com This is followed by target validation, which confirms that modulating the target will have a therapeutic effect. ucl.ac.ukpharmaron.com For 2-methylchromone and its analogues, a variety of biological targets have been identified through computational and experimental methods.

Derivatives of this compound, specifically 2-styrylchromones, have been investigated as potential inhibitors of human kinesin Eg5 , a protein involved in mitosis, making it a target for cancer therapy. espublisher.comespublisher.comespublisher.comjapsonline.com Other identified targets for different derivatives include pancreatic α-amylase , relevant for diabetes management, and Peroxisome Proliferator-Activated Receptors (PPARγ) , which are therapeutic targets for type 2 diabetes. journalijar.comacgpubs.org

In the context of neurodegenerative diseases, 7-amino-2-methylchromone (B1586971) has been studied for its inhibitory activity against Acetylcholinesterase (AChE) . tbzmed.ac.ir Furthermore, network pharmacology studies on hydroxylated derivatives like 6-Hydroxy-2-methylchromone have identified potential interactions with targets such as Monoamine Oxidase A (MAOA) and Monoamine Oxidase B (MAOB) . nih.gov

Network pharmacology approaches have also been instrumental in identifying targets for 5-hydroxy-7-methoxy-2-methylchromone in non-small cell lung cancer (NSCLC), revealing enrichment for targets like the Androgen Receptor (AR) , Epidermal Growth Factor Receptor (EGFR) , and Estrogen-Sensitive Receptor Alpha (ESR1) . springermedizin.deresearchgate.netnih.gov

Molecular Docking Studies